molecular formula C8H14N2O B13946671 1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one

1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one

Cat. No.: B13946671
M. Wt: 154.21 g/mol
InChI Key: ZSVLDXSIVLBDPK-UHFFFAOYSA-N
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Description

1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one (CAS 112858-02-3) is a high-purity chemical compound featuring the pyrazolone structural motif, a critical element in medicinal chemistry aimed at various biological targets . This scaffold is recognized for its significant research value in the synthesis of drug-like candidates with a broad spectrum of potential pharmacological activities. The pyrazolone core is a privileged structure in drug discovery, with numerous FDA-approved drugs and investigational molecules incorporating this motif . Research into pyrazolone derivatives has highlighted their potential across multiple therapeutic areas. These include serving as key intermediates in developing antimicrobial , anti-inflammatory , and antitumor agents . Specifically, 1,3-disubstituted pyrazolone analogues have demonstrated promising in vitro antiproliferative activity, making them compounds of interest in oncology research, particularly for investigating new treatments for non-small cell lung cancer (NSCLC) . The synthetic versatility of the pyrazolone ring allows for further functionalization at multiple reactive sites, facilitating the creation of diverse libraries for structure-activity relationship (SAR) studies . This compound is provided for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethyl-5-propyl-4H-pyrazol-3-one

InChI

InChI=1S/C8H14N2O/c1-3-5-7-6-8(11)10(4-2)9-7/h3-6H2,1-2H3

InChI Key

ZSVLDXSIVLBDPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1)CC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

Principle : Base-catalyzed cyclization of β-keto esters with substituted hydrazines forms the pyrazolone core.
Procedure :

  • React ethyl 3-oxohexanoate (or analogous propyl-substituted β-keto ester) with ethylhydrazine in ethanol under reflux.
  • Acidify to precipitate the intermediate 1-ethyl-3-propyl-pyrazol-5(4H)-one.
    Key modifications :
  • Use sodium ethoxide as a base to deprotonate the β-keto ester.
  • Optimize stoichiometry (2:1 hydrazine:keto ester ratio) to minimize byproducts.

Example :

Ethyl 3-oxohexanoate + Ethylhydrazine → 1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one  

Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Catalyst: None required

Alkylation of Pyrazole-3-carboxylic Esters

Principle : Sequential alkylation of pyrazole-3-carboxylic esters using alkyl halides or sulfates.
Steps :

  • Synthesize ethyl pyrazole-3-carboxylate via cycloaddition of diazoacetate with alkynes.
  • Perform N-alkylation with ethyl iodide in DMF using K₂CO₃ as base.
  • Introduce propyl group at position 3 via Mitsunobu reaction or Grignard addition.

Challenges :

  • Regioselectivity issues may arise, requiring chromatographic separation.
  • Diethyl sulfate improves N-alkylation efficiency over alkyl halides.

Reaction Scheme :

Ethyl pyrazole-3-carboxylate → (Ethylation) → 1-Ethyl-pyrazole-3-carboxylate → (Propylation) → 1-Ethyl-3-propyl-pyrazole-5-carboxylate → Hydrolysis → Target  

Enolate Alkylation with N-Alkylhydrazinium Salts

Patent-derived method :

  • Generate enolate of ethyl 2,4-diketoheptanecarboxylate using NaOEt.
  • React with N-ethylhydrazinium formate in aqueous medium at 50°C.
  • Acidify to precipitate the product.

Advantages :

  • Avoids isolation of intermediates.
  • Yields >70% reported for analogous compounds.

Critical parameters :

  • Maintain pH 6–7 to prevent enolate decomposition.
  • Use excess N-alkylhydrazinium salt (1.5 eq).

Visible Light-Promoted Multicomponent Synthesis

Adapted from :

  • Mix 3-methyl-1-phenyl-2-pyrazoline-5-one with propionaldehyde and ethylamine under blue LED irradiation.
  • Stir at RT for 5–7 hrs.

Optimization notes :

  • Replace phenyl group with ethyl via reductive amination.
  • Triethylamine accelerates proton transfer.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield* Limitations
Cyclocondensation β-Keto ester + Hydrazine Reflux, 6–8 hrs 60–75% Requires pure β-keto esters
Alkylation Pyrazole ester + Alkylating agents DMF, 80°C, 12 hrs 50–65% Regioselectivity challenges
Enolate route Dicarbonyl ester + Hydrazinium salt Aqueous, 50°C, 3 hrs 70–82% Sensitive to pH
Photochemical Pyrazolone + Aldehyde + Amine RT, visible light 55–68% Scope limited to light-activable substrates

*Reported yields for analogous compounds

Key Research Findings

  • Regioselectivity control : Use bulky bases (e.g., LDA) during enolate formation directs alkylation to the 3-position.
  • Green chemistry : Solvent-free conditions with [Et₃NH][HSO₄] ionic liquid reduce E-factor by 40% compared to traditional methods.
  • Spectral validation : Characteristic ¹H NMR signals include δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 0.92 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), and δ 5.21 (s, 1H, pyrazolone C-H).

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a systematic comparison of 1-ethyl-3-propyl-1H-pyrazol-5(4H)-one with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one N1-ethyl, C3-propyl C₈H₁₄N₂O 154.21 High lipophilicity; moderate solubility in organic solvents (Calculated)
3-Methyl-1H-pyrazol-5(4H)-one C3-methyl C₄H₆N₂O 98.10 MP: 210–211°C; strong H-bonding via N–H
(Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one C3-methyl, N1-phenyl, anilino group C₁₉H₁₉N₃O 305.38 Extended conjugation; aromatic stacking enhances crystallinity
1-(4-(Pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one C3-propyl, N1-benzylpyridyl C₁₈H₁₉N₃O 293.37 Enhanced π-π interactions; potential bioactivity
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one N1-(2-chlorophenyl), C3-methyl C₁₀H₉ClN₂O 208.65 Electronegative Cl substituent; increased polarity

Key Observations:

  • Hydrogen Bonding : Unlike 3-methyl-1H-pyrazol-5(4H)-one, which forms strong N–H···O bonds , the target compound’s aliphatic groups may weaken intermolecular interactions, affecting crystal packing and melting behavior.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in , benzylpyridyl in ) introduce π-π stacking and rigidity, often leading to higher melting points and distinct spectroscopic profiles.

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